molecular formula C14H16N2O4 B1387524 [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid CAS No. 1031582-17-8

[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid

Cat. No. B1387524
CAS RN: 1031582-17-8
M. Wt: 276.29 g/mol
InChI Key: VLUZYPYHYGFGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid, also known as 4-MBDPA, is an organic compound belonging to the family of piperazinones. This compound has been the subject of numerous scientific studies due to its potential applications in various fields. It has been used in synthetic organic chemistry, as a pharmaceutical intermediate, and as a research tool in biochemistry and physiology. Furthermore, 4-MBDPA has been studied for its potential use as a therapeutic agent in the treatment of a variety of diseases.

Scientific Research Applications

[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid has been used as a research tool in various scientific fields, including biochemistry and physiology. This compound has been used to study the mechanism of action of various enzymes, as well as the biochemical and physiological effects of various drugs. Furthermore, [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid has been used to study the structure and function of proteins and other macromolecules.

Mechanism of Action

The mechanism of action of [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to an increase in neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid have been studied in various animal models. It has been shown to increase the levels of acetylcholine in the brain, which can lead to an increase in neuronal activity. Furthermore, [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid in laboratory experiments include its low toxicity, its ability to penetrate cell membranes, and its ability to inhibit the enzyme acetylcholinesterase. Furthermore, [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. For example, it is not as potent as other inhibitors of acetylcholinesterase and it has a short half-life.

Future Directions

Given the potential applications of [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid, there are numerous potential future directions for research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Furthermore, there is potential for the development of new synthetic methods for the production of [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid and the exploration of its potential use in other fields, such as drug delivery and drug design. Additionally, further studies on its potential use as an inhibitor of other enzymes and its potential use as a therapeutic agent for various diseases are warranted.

properties

IUPAC Name

2-[4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10-2-4-11(5-3-10)8-15-6-7-16(9-12(17)18)14(20)13(15)19/h2-5H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUZYPYHYGFGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 2
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 3
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 4
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 5
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 6
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid

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